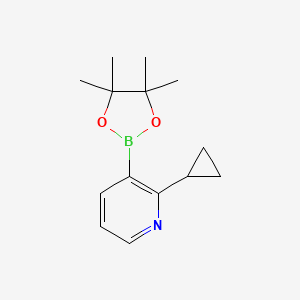

2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester

Description

Chemical Structure: 2-Cyclopropylpyridine-3-boronic acid pinacol ester (CAS: 2098215-65-5) features a pyridine ring substituted with a cyclopropyl group at position 2 and a boronic acid pinacol ester moiety at position 3 . Its molecular formula is C₁₄H₁₉BNO₂, and it is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds, critical in pharmaceutical and materials chemistry . The cyclopropyl group introduces steric rigidity and electronic modulation, distinguishing it from linear alkyl or electron-donating substituents.

Properties

IUPAC Name |

2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-9-16-12(11)10-7-8-10/h5-6,9-10H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUATTSYEKDRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester typically involves the reaction of 2-cyclopropylpyridine with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed coupling of 2-cyclopropylpyridine with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.

Protodeboronation: Radical initiators and solvents like methanol are used.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Protodeboronation: The major product is the corresponding hydrocarbon.

Scientific Research Applications

Synthetic Applications

1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling method, is one of the most prominent applications of boronic esters like 2-cyclopropylpyridine-3-boronic acid pinacol ester. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic esters and aryl halides or triflates. The pinacol ester form provides enhanced stability and ease of handling compared to boronic acids, making it suitable for late-stage functionalization in drug development.

- Case Study : The synthesis of kinase inhibitors and other pharmaceutical agents often employs pinacol boronic esters as intermediates in the Suzuki-Miyaura coupling process. For instance, the synthesis of Crizotinib, an anaplastic lymphoma kinase inhibitor, utilized this method effectively, showcasing the practical utility of boronic esters in developing complex drug molecules .

1.2. Functional Group Transformations

Boronic esters can undergo various transformations that allow for the introduction of diverse functional groups into organic molecules. The conversion of these esters into azide derivatives via copper(II)-catalyzed reactions exemplifies their versatility . This transformation is particularly useful in click chemistry applications, where azides can react with alkynes to form triazoles, a valuable motif in medicinal chemistry.

Biological Applications

2.1. Drug Development

The incorporation of this compound into drug-like scaffolds has been extensively studied. The cyclopropyl moiety is known to enhance the biological activity and selectivity of compounds due to its unique steric and electronic properties.

- Example : In the development of inhibitors targeting specific kinases, such as those involved in cancer pathways, the cyclopropyl group has been shown to improve binding affinity and selectivity .

2.2. Material Science

Beyond pharmaceuticals, boronic esters are also being explored in material science applications, particularly in creating responsive materials and sensors. The ability to form dynamic covalent bonds makes them suitable for developing smart materials that can respond to environmental stimuli.

Stability and Reactivity Studies

Research has shown that pinacol esters exhibit enhanced stability compared to their corresponding boronic acids. This stability is crucial for storage and handling in laboratory settings . Studies have quantified the rates of protodeboronation and hydrolysis for various boronates, highlighting how structural modifications impact their reactivity .

Table 1: Stability Comparison of Boronates

| Compound Type | Stability (t₀.₅) | Comments |

|---|---|---|

| Boronic Acid | Low | Rapid protodeboronation |

| Pinacol Boronate | High | Significant reduction in protodeboronation rates |

| Cyclopropyl Pinacol Ester | Moderate | Enhanced stability due to cyclopropyl group |

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Esters

Structural and Electronic Comparisons

Key Compounds :

2-Ethylpyridine-3-boronic Acid Pinacol Ester (CAS: 1494670-02-8)

4,6-Dimethylpyridine-3-boronic Acid Pinacol Ester (CAS: 1622217-32-6)

2-Methoxypyridine-4-boronic Acid Pinacol Ester (CAS: 408502-23-8)

2-Chloro-5-(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester (CAS: 2121515-21-5)

Substituent Effects :

- Cyclopropyl vs. Ethyl : The cyclopropyl group’s rigidity enhances stability in sterically demanding reactions but may reduce solubility in polar solvents compared to the flexible ethyl group .

- Cyclopropyl vs. Methoxy : Methoxy’s electron-donating nature accelerates coupling reactions but may reduce oxidative stability, whereas cyclopropyl’s neutral effect ensures balanced reactivity .

Solubility and Stability

Solubility Trends :

| Compound | Solubility in Chloroform | Solubility in Acetone | Solubility in Hydrocarbons |

|---|---|---|---|

| Phenylboronic acid | Moderate | High | Very low |

| Phenylboronic pinacol ester | High | Moderate | Low |

| 2-Cyclopropylpyridine-3-boronic ester | High (est.) | Moderate (est.) | Low (est.) |

| 2-Ethylpyridine-3-boronic ester | High (est.) | High (est.) | Low (est.) |

- Pinacol esters universally exhibit higher solubility than parent boronic acids due to reduced polarity . Cyclopropyl derivatives are expected to follow this trend but may show slightly lower hydrocarbon solubility than ethyl analogs due to increased hydrophobicity .

Stability in Aqueous Conditions :

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency :

| Compound | Reaction Rate with Aryl Halides | Yield (%) (Typical) | Notable Catalysts |

|---|---|---|---|

| 2-Cyclopropylpyridine-3-boronic ester | Moderate | 70-85 | Pd(PPh₃)₄, PdCl₂(dppf) |

| 2-Ethylpyridine-3-boronic ester | High | 80-90 | Pd(OAc)₂, XPhos |

| 2-Methoxypyridine-4-boronic ester | Very High | 85-95 | Pd(dba)₂, SPhos |

| 2-Chloro-5-CF₃-pyridine-4-boronic ester | Low (due to steric hindrance) | 50-65 | Pd(PtBu₃)₂ |

Commercial Availability and Pricing

| Compound | Price (1g) | Supplier | Purity (%) |

|---|---|---|---|

| 2-Cyclopropylpyridine-3-boronic ester | $750 | Accela | >97 |

| 2-Ethylpyridine-3-boronic ester | $750 | Accela | >97 |

| 2-Methoxypyridine-4-boronic ester | JPY 13,000 | Kanto Reagents | >97 |

| 2-Chloro-5-CF₃-pyridine-4-boronic ester | $153 | Accela | >98 |

- Cyclopropyl and ethyl derivatives are similarly priced, reflecting comparable synthetic complexity. Methoxy-substituted esters command higher costs due to additional purification steps .

Biological Activity

2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester, commonly referred to as 2-CycPrPy-3-BPin, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological applications. This compound features a cyclopropyl group attached to a pyridine ring, along with a boronic acid pinacol ester moiety. The unique combination of these functional groups positions it as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is crucial for constructing complex organic molecules.

The molecular formula of 2-CycPrPy-3-BPin is C₁₁H₁₅BNO₂, with a molecular weight of approximately 245.13 g/mol. The synthesis typically involves standard organic reactions that allow for the introduction of the cyclopropyl and boronic acid functionalities. The pinacol ester serves as a protecting group, enhancing the compound's stability during synthetic processes.

Table 1: Comparison of Similar Boronic Acid Derivatives

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Cyclopropyl group + pyridine + pinacol ester | Versatile in cross-coupling reactions |

| 3-Pyridylboronic Acid | Pyridine + boronic acid | Commonly used in organic synthesis |

| Cyclopropylboronic Acid | Cyclopropyl + boronic acid | Focus on reactivity rather than heterocycles |

| 2-Methylpyridine-3-boronic Acid Pinacol Ester | Methyl substitution on pyridine | Different electronic properties affecting reactivity |

The mechanism by which this compound exerts its biological effects likely involves its ability to form reversible covalent bonds with biomolecules. This property allows it to modulate the activity of enzymes or receptors through competitive inhibition or substrate mimicry.

Case Studies

Several studies have explored the broader implications of boronic acids in medicinal chemistry:

- Bortezomib for Multiple Myeloma : This FDA-approved drug illustrates the potential of boron-containing compounds in treating cancer by inhibiting proteasome function .

- Vaborbactam : Another example is vaborbactam, which serves as a β-lactamase inhibitor used in combination with antibiotics for treating resistant infections .

These examples underscore the importance of structural modifications on biological activity and pharmacological profiles.

Future Directions

Given the structural novelty and potential biological applications of this compound, further research is warranted to elucidate its specific biological activities. Potential studies could focus on:

- In vitro and In vivo Studies : Assessing the compound's efficacy against various cancer cell lines or pathogenic bacteria.

- Mechanistic Studies : Investigating how this compound interacts with specific enzymes or receptors.

- Structural Modifications : Exploring how changes to the cyclopropyl or pyridine moieties affect biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing 2-cyclopropylpyridine-3-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple cyclopropyl-substituted pyridine halides (e.g., iodides or bromides) with pinacol boronic esters. Key steps include:

- Halogenation : Introduce a halogen (Br/I) at the 3-position of 2-cyclopropylpyridine.

- Coupling : React the halogenated intermediate with bis(pinacolato)diboron (B₂Pin₂) using a Pd catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product.

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological verification involves:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm the cyclopropyl group (δ ~0.5–2.0 ppm for cyclopropyl protons) and boronate ester peaks (δ ~1.3 ppm for pinacol methyl groups).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with electrospray ionization (ESI) or MALDI-TOF.

- TLC Monitoring : Use silica plates with UV visualization to track reaction progress .

Q. What are the stability considerations for this compound under aqueous or oxidative conditions?

Boronic acid pinacol esters are prone to hydrolysis in aqueous media, especially at neutral or alkaline pH. For example:

- Hydrolysis Kinetics : Similar pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) degrade in H₂O₂-containing solutions, forming boronic acids, as evidenced by UV-vis spectroscopy (λmax shift from 290 nm to 405 nm) .

- Storage : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF) to prevent moisture-induced decomposition .

Q. What handling precautions are critical for this boronic ester?

- Moisture Control : Use gloveboxes or Schlenk lines for air-sensitive steps.

- Solvent Selection : Avoid protic solvents (e.g., water, alcohols) during reactions.

- Waste Disposal : Neutralize residual boronate with dilute HCl before disposal to prevent unintended reactions .

Advanced Research Questions

Q. How can cross-coupling efficiency be optimized for sterically hindered substrates involving this compound?

- Catalyst Screening : Test bulky ligands (e.g., SPhos, XPhos) to enhance Pd catalyst turnover in sterically demanding couplings .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30–60 min at 100–120°C) while improving yields.

- Additives : Use Cs₂CO₃ or K₃PO₄ as bases to stabilize intermediates and reduce side reactions .

Q. How should researchers troubleshoot low yields in Suzuki-Miyaura couplings with this boronic ester?

- Competitive Protodeboronation : Monitor for boronate decomposition via ¹¹B NMR; mitigate by using degassed solvents and lower temperatures.

- Substrate Compatibility : Verify halogen (Br > Cl) reactivity and ensure the coupling partner (e.g., aryl halide) is not deactivating.

- Oxygen Sensitivity : Trace O₂ can deactivate Pd catalysts; employ rigorous inert-atmosphere techniques .

Q. What analytical strategies are effective for quantifying trace impurities in this compound?

Q. How does the cyclopropyl group influence reactivity in cross-coupling or ring-opening reactions?

- Steric Effects : The cyclopropyl moiety may slow transmetallation steps in Pd-catalyzed reactions; computational modeling (DFT) can predict transition-state energy barriers.

- Ring Strain : Exploit cyclopropane’s strain for selective ring-opening via [2+2] cycloadditions or acid-catalyzed rearrangements, monitored by in-situ IR spectroscopy.

Q. Can computational methods guide the design of reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.